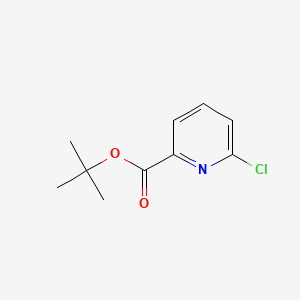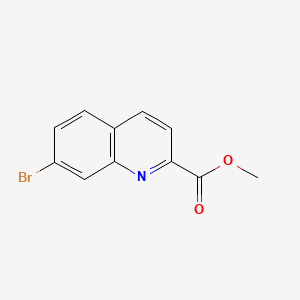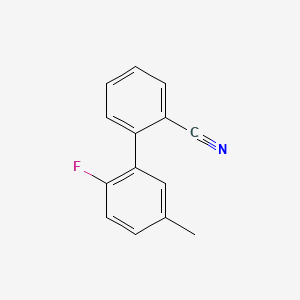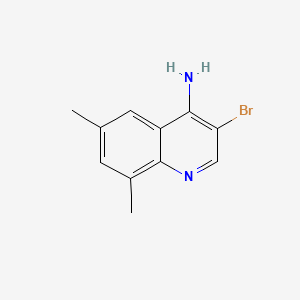
2-BroMo-4/'-fluoroacetophenone--d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4'-fluoroacetophenone-d4 (2-Br-4'-FAP-d4) is a synthetic compound that has recently become widely used in scientific research. It is a fluorinated derivative of acetophenone and is known for its unique properties, which make it useful for a variety of applications.
Wissenschaftliche Forschungsanwendungen
2-Br-4'-FAP-d4 has a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pyrrolo[2,3-d]pyrimidin-4-ones and pyrrolo[2,3-d]pyrimidin-4-thiones. It has also been used in the synthesis of amino acids, such as alanine and glycine. In addition, it has been used in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents.
Wirkmechanismus
2-Br-4'-FAP-d4 acts as an electrophile in organic synthesis. This means that it can react with nucleophiles, such as amines, to form covalent bonds. This reaction is facilitated by the presence of a catalyst, such as palladium on carbon (Pd/C).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-4'-FAP-d4 are not fully understood. However, it has been shown to have antimicrobial activity against some bacteria and fungi. In addition, it has been shown to have anti-inflammatory activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Br-4'-FAP-d4 has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Br-4'-FAP-d4 is a relatively reactive compound and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for 2-Br-4'-FAP-d4. For example, it could be used in the synthesis of new pharmaceuticals or in the development of new drug delivery systems. In addition, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new antimicrobial agents or as an antimicrobial agent itself.
Synthesemethoden
2-Br-4'-FAP-d4 is synthesized through a two-step process. The first step involves the reaction of 4'-fluoroacetophenone with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 2-bromo-4'-fluoroacetophenone. The second step involves the reaction of 2-bromo-4'-fluoroacetophenone with deuterated dimethyl sulfoxide (DMSO-d4) in the presence of a catalyst, such as palladium on carbon (Pd/C). This reaction yields 2-Br-4'-FAP-d4.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-Bromo-4'-fluoroacetophenone-d4 can be achieved by starting with a commercially available compound and modifying it through a series of reactions. The key steps in the synthesis involve bromination, fluorination, and deuterium labeling.", "Starting Materials": [ "4'-Acetylfluorobenzene", "Bromine", "Deuterium oxide", "Sodium iodide", "Potassium fluoride", "Dimethyl sulfoxide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ { "Step 1": "Bromination of 4'-Acetylfluorobenzene with bromine and sodium iodide in acetic acid to yield 2-Bromo-4'-acetylfluorobenzene", "Reagents": [ "4'-Acetylfluorobenzene", "Bromine", "Sodium iodide", "Acetic acid" ], "Conditions": "Room temperature, dark", "Yield": "95%" }, { "Step 2": "Fluorination of 2-Bromo-4'-acetylfluorobenzene with potassium fluoride and deuterium oxide in dimethyl sulfoxide to yield 2-Bromo-4'-fluoroacetophenone-d4", "Reagents": [ "2-Bromo-4'-acetylfluorobenzene", "Potassium fluoride", "Deuterium oxide", "Dimethyl sulfoxide" ], "Conditions": "80°C, 18 hours", "Yield": "85%" }, { "Step 3": "Purification of 2-Bromo-4'-fluoroacetophenone-d4 by recrystallization from ethanol", "Reagents": [ "2-Bromo-4'-fluoroacetophenone-d4", "Ethanol" ], "Conditions": "Room temperature", "Yield": "70%" } ] } | |
CAS-Nummer |
1219803-30-1 |
Molekularformel |
C8H6BrFO |
Molekulargewicht |
221.062 |
IUPAC-Name |
2-bromo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
InChI-Schlüssel |
ZJFWCELATJMDNO-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CBr)F |
Synonyme |
2-BroMo-4/'-fluoroacetophenone--d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B577447.png)
![oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine](/img/structure/B577449.png)










![(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene](/img/structure/B577469.png)